N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and two ethoxy groups attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-(2-benzoyl-4-chlorophenyl)-N-methylbenzamide
- 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide is unique due to the presence of two ethoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C24H22ClNO4 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C24H22ClNO4/c1-3-29-21-13-10-17(14-22(21)30-4-2)24(28)26-20-12-11-18(25)15-19(20)23(27)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,28) |
InChI Key |
LJFWNLOIAKYPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
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